molecular formula C16H23BrN2O B247581 4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine

4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine

货号: B247581
分子量: 339.27 g/mol
InChI 键: HZZLRXUTSFXSNS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of morpholine derivatives and is a selective antagonist of the dopamine D3 receptor.

科学研究应用

4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This compound has been investigated for its potential use in the treatment of addiction, schizophrenia, and Parkinson's disease.

作用机制

4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic pathway of the brain. This pathway is involved in the regulation of reward, motivation, and emotional processing. By blocking the activation of the dopamine D3 receptor, this compound can modulate the release of dopamine in the brain and affect the behavior associated with reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the biochemical and physiological processes associated with the dopamine D3 receptor. In animal studies, this compound has been found to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. It has also been shown to improve cognitive function in animal models of schizophrenia. This compound has been found to have a favorable safety profile, with no significant adverse effects reported in animal studies.

实验室实验的优点和局限性

One of the advantages of 4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine is its high selectivity for the dopamine D3 receptor, which allows for specific targeting of this receptor in research studies. However, the limited availability of this compound and its relatively high cost can be a limitation for its use in lab experiments. Additionally, the lack of human clinical trials with this compound limits its potential applications in clinical settings.

未来方向

There are several future directions for research with 4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine. One area of interest is the potential therapeutic applications of this compound in addiction and substance abuse disorders. Another area of interest is the role of the dopamine D3 receptor in the regulation of mood and emotion, which could have implications for the treatment of mood disorders such as depression. Additionally, the development of more selective and potent antagonists of the dopamine D3 receptor could lead to the discovery of novel therapeutic agents for neurological and psychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential therapeutic applications in various neurological and psychiatric disorders. Its high selectivity for the dopamine D3 receptor and favorable safety profile make it an attractive target for further research. However, the limited availability and high cost of this compound can be a limitation for its use in lab experiments. Nevertheless, the future directions for research with this compound are promising and could lead to the discovery of novel therapeutic agents for neurological and psychiatric disorders.

属性

分子式

C16H23BrN2O

分子量

339.27 g/mol

IUPAC 名称

4-[1-[(4-bromophenyl)methyl]piperidin-4-yl]morpholine

InChI

InChI=1S/C16H23BrN2O/c17-15-3-1-14(2-4-15)13-18-7-5-16(6-8-18)19-9-11-20-12-10-19/h1-4,16H,5-13H2

InChI 键

HZZLRXUTSFXSNS-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2CCOCC2)CC3=CC=C(C=C3)Br

规范 SMILES

C1CN(CCC1N2CCOCC2)CC3=CC=C(C=C3)Br

产品来源

United States

Synthesis routes and methods

Procedure details

4-Bromobenzyl bromide (0.5 g, 2.0 mmol) was stirred with 4-piperidin-4-yl-morpholine (0.67 g, 4.0 mmol) and triethylamine (0.42 mL, 3.0 mmol) in THF (20 mL) at ambient temperature for 28 h then a further 1.5 eq of triethylamine was added and stirring continued for 16 h. The mixture was diluted with water (50 mL) and extracted with ethyl acetate (50 mL). The organic phase was separated, dried over anhydrous sodium sulfate, filtered and evaporated in vacuo. The resultant residue was purified by flash chromatography (silica, 12 g column, ISCO, 0-100% ethyl acetate in cyclohexane then 0-10% (2N ammonia in methanol) in DCM) to afford the title compound as an off-white solid (0.62 g, 92%). 1H NMR (CDCl3, 400 MHz): 7.44-7.40 (m, 2H), 7.21-7.15 (m, 2H), 3.74-3.69 (m, 4H), 3.42 (s, 2H), 2.93-2.85 (m, 2H), 2.56-2.50 (m, 4H), 2.22-2.13 (m, 1H), 2.00-1.91 (m, 2H), 1.82-1.74 (m, 2H), 1.59-1.47 (m, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.67 g
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。